Chloromethyl pentanoate
Overview
Description
Chloromethyl pentanoate, also known as pentanoic acid, chloromethyl ester, is an organic compound with the molecular formula C6H11ClO2. It is a member of the ester family, characterized by the presence of a chloromethyl group attached to the ester linkage. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl pentanoate can be synthesized through the esterification of pentanoic acid with chloromethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to maintain optimal reaction conditions and maximize yield. The process involves the controlled addition of pentanoic acid and chloromethanol, along with the acid catalyst, into the reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to prevent reverse reactions.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentanoic acid and chloromethanol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.
Substitution: Nucleophilic substitution reactions typically require a nucleophile, such as sodium hydroxide or an amine, and are carried out under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products:
Hydrolysis: Pentanoic acid and chloromethanol.
Substitution: Various substituted esters or amines, depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chloromethyl pentanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of more complex esters and carboxylic acids.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages with various pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its ester functionality.
Mechanism of Action
The mechanism of action of chloromethyl pentanoate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In nucleophilic substitution reactions, the chloromethyl group undergoes substitution by nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Chloromethyl pentanoate can be compared with other esters, such as:
Methyl pentanoate: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl acetate: A common ester used in various applications, but with different reactivity due to the absence of the chloromethyl group.
Butyl propanoate: Another ester with a different alkyl group, resulting in variations in physical and chemical properties.
This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and makes it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
chloromethyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-6(8)9-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDSTVMBNBPPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335453 | |
Record name | Chloromethyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77877-94-2 | |
Record name | Chloromethyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl pentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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